molecular formula C13H14N8O3S2 B11368436 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11368436
M. Wt: 394.4 g/mol
InChI Key: MKBOGDPCZNQPHQ-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of several heterocyclic structures. These include oxadiazole, triazole, and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetamido-1,2,5-oxadiazole with ethyl-1,2,4-triazole under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include those with oxadiazole, triazole, and thiazole rings, such as:

  • 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,5

Properties

Molecular Formula

C13H14N8O3S2

Molecular Weight

394.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H14N8O3S2/c1-3-21-11(9-10(15-7(2)22)20-24-19-9)17-18-13(21)26-6-8(23)16-12-14-4-5-25-12/h4-5H,3,6H2,1-2H3,(H,14,16,23)(H,15,20,22)

InChI Key

MKBOGDPCZNQPHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=NON=C3NC(=O)C

Origin of Product

United States

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